4-Pyrimidin-2-yl-but-3-yn-1-ol
Description
4-Pyrimidin-2-yl-but-3-yn-1-ol is a propargyl alcohol derivative featuring a pyrimidine heterocycle substituted at the 2-position. This analysis focuses on comparisons with structurally related compounds from pyridine and pyrimidine families to infer its behavior and applications.
Properties
CAS No. |
121356-77-2 |
|---|---|
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
4-pyrimidin-2-ylbut-3-yn-1-ol |
InChI |
InChI=1S/C8H8N2O/c11-7-2-1-4-8-9-5-3-6-10-8/h3,5-6,11H,2,7H2 |
InChI Key |
AKGAWLVXZNQNHO-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)C#CCCO |
Canonical SMILES |
C1=CN=C(N=C1)C#CCCO |
Synonyms |
3-Butyn-1-ol, 4-(2-pyrimidinyl)- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Pyrimidinyl)-3-butynol typically involves the coupling of a pyrimidine derivative with a butynol precursor. One common method includes the reaction of 2-chloropyrimidine with propargyl alcohol under basic conditions. The reaction is facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of 4-(2-Pyrimidinyl)-3-butynol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For instance, palladium-catalyzed coupling reactions can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Pyrimidinyl)-3-butynol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the pyrimidine ring under basic conditions.
Major Products Formed:
Oxidation: Formation of 4-(2-pyrimidinyl)-3-butynone.
Reduction: Formation of 4-(2-pyrimidinyl)-3-butene or 4-(2-pyrimidinyl)-3-butane.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
4-(2-Pyrimidinyl)-3-butynol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-Pyrimidinyl)-3-butynol involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Comparison Points
Heterocycle Type
- Pyrimidine vs. For example, pyrimidine derivatives like 4-(2-(Methylthio)pyrimidin-5-yl)but-3-yn-1-ol may exhibit lower basicity than pyridine analogs such as 3-(4-Chloropyridin-3-yl)prop-2-yn-1-ol .
Substituent Effects
Alkyne Chain Configuration
- Position and Length : The but-3-yn-1-ol chain in the target compound and places the hydroxyl group at the terminal position, favoring hydrogen bonding. In contrast, 4-(but-1-yn-1-yl)pyrimidin-2-amine has an internal alkyne, reducing steric hindrance but limiting polarity. Shorter chains (e.g., prop-2-yn-1-ol in ) decrease lipophilicity.
Functional Group Interactions
- Hydroxyl vs. Amino Groups: Primary alcohols (target, ) exhibit higher acidity than secondary alcohols, facilitating deprotonation in reactions. Amino groups () enable participation in Schiff base formation or coordination chemistry.
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